molecular formula C13H17ClN2O2 B3032494 Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride CAS No. 2007919-22-2

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Cat. No. B3032494
M. Wt: 268.74
InChI Key: BPKJOBPCYJHVLP-UHFFFAOYSA-N
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Description

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss closely related compounds and their synthesis, which can provide insights into the description of the compound . The papers describe the synthesis and potential applications of various 3,6-diazabicyclo[3.1.1]heptane and 3-azabicyclo[3.2.0]heptane derivatives, which are of interest in medicinal chemistry due to their conformationally restricted structures resembling piperidine and other nitrogen-containing heterocycles commonly found in bioactive molecules .

Synthesis Analysis

The synthesis of related compounds involves efficient multigram syntheses and innovative photochemical methods. For instance, a two-step synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is described, which serves as a precursor for further derivatization . Another study presents a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals and intramolecular [2+2]-photochemical cyclization . Additionally, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes via [2+2]-photochemical intermolecular cycloaddition is elaborated . These methods could potentially be adapted for the synthesis of Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds features a bicyclic framework with a nitrogen atom incorporated into the ring system. This structural motif is significant as it imparts conformational rigidity and can influence the biological activity of the compounds. The presence of substituents on the bicyclic core, such as benzyl groups or carboxamides, can further modulate the properties of these molecules .

Chemical Reactions Analysis

The papers discuss the chemical reactivity of the bicyclic compounds, including their ability to undergo further functionalization. For example, the cyclobutane ring of the synthesized 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one can be selectively derivatized to yield novel piperidine derivatives . The photochemical synthesis methods also indicate that these compounds can participate in cycloaddition reactions, which are useful for constructing complex molecular architectures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride are not directly reported, the properties of similar compounds suggest that they are likely to be solid at room temperature and may exhibit good stability under physiological conditions. The presence of a carboxylate group and a benzyl moiety could affect the solubility and lipophilicity of the compound, which are important parameters in drug discovery . Docking studies and pharmacophore elucidation of related compounds highlight the importance of the cationic center, hydrogen-bond acceptor, and hydrophobic aliphatic features, which are likely to be relevant for the compound as well .

Scientific Research Applications

  • Synthesis and Structural Characterization :

    • An efficient synthesis of a potent selective neuronal nicotinic receptor (NNR) agonist, involving benzyl (1S,5S)-3,6-diaza-bicyclo[3.2.0]heptane-3-carbamate, was described by Jianguo Ji et al. (2005). This synthesis involved intramolecular [1,3]-dipolar cycloaddition, reductive ring-opening reaction, chiral resolution, and intramolecular cyclization (Jianguo Ji et al., 2005).
    • The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane and its orthogonally protected precursor was reported by Carmela Napolitano et al. (2009), enabling chemical addressing of the two nitrogen atoms of the core individually and selectively (Carmela Napolitano et al., 2009).
  • Ligands for Neuronal Nicotinic Acetylcholine Receptors (nAChRs) :

    • A series of compounds derived from 3,6-diazabicyclo[3.1.1]heptane targeting both α4β2 and α6/α3β2β3 nAChRs were synthesized and characterized by J. Strachan et al. (2014), showing potential for reducing or preventing L-dopa-induced dyskinesias in several in vivo animal models (J. Strachan et al., 2014).
    • Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists were conducted by Jianguo Ji et al. (2007), leading to the discovery of compounds with interesting in vitro pharmacological profiles (Jianguo Ji et al., 2007).
  • Potential in Drug Design :

    • Research by Karen Mollet et al. (2012) on cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones and their conversion into cis-3-aminotetrahydrofuran-2-carboxylates highlighted a convenient alternative for the preparation of compounds potentially significant in drug design (Karen Mollet et al., 2012).

properties

IUPAC Name

benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKJOBPCYJHVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride

CAS RN

2007919-22-2
Record name 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylic acid, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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